molecular formula C7H16ClNO B580485 (4-Methylpiperidin-4-yl)methanol hydrochloride CAS No. 1354792-85-0

(4-Methylpiperidin-4-yl)methanol hydrochloride

Cat. No.: B580485
CAS No.: 1354792-85-0
M. Wt: 165.661
InChI Key: JCMZRDULDUYEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperidin-4-yl)methanol hydrochloride is a key chemical building block in pharmaceutical research, particularly valued for its piperidine scaffold. Piperidine derivatives are integral to the synthesis of a wide range of bioactive molecules and are present in more than twenty classes of pharmaceuticals . This compound serves as a versatile precursor in the construction of more complex, target-oriented structures. A significant application documented in patent literature is its use as a critical intermediate in the synthesis of 1-glycinyl-4-(methylpiperidin-4-yl) piperazines, which are investigated as potent Factor Xa antagonists . These antagonists represent a promising therapeutic approach for antithrombotic agents, targeting the prevention and treatment of cardiovascular diseases . Furthermore, related piperidine structures are utilized in the development of neurological active substances, including 11β-HSD1 inhibitors for conditions related to cortisol abnormalities and drugs like Donepezil for Alzheimer's disease therapy . The structural motif provided by this compound makes it a valuable and versatile scaffold for medicinal chemists working in drug discovery programs.

Properties

IUPAC Name

(4-methylpiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(6-9)2-4-8-5-3-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMZRDULDUYEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735520
Record name (4-Methylpiperidin-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354792-85-0
Record name 4-Piperidinemethanol, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354792-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylpiperidin-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpiperidin-4-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Laboratory-Scale Reduction Protocols

In laboratory settings, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions. NaBH₄ is preferred for its milder reactivity and safer handling, whereas LiAlH₄ offers higher reducing power for stubborn substrates. A representative procedure involves dissolving 4-methyl-4-piperidone in anhydrous tetrahydrofuran (THF) or methanol, followed by gradual addition of the reducing agent at 0–5°C. The reaction is stirred for 4–6 hours under nitrogen atmosphere, with progress monitored by thin-layer chromatography (TLC).

Table 1: Comparison of Reducing Agents

Reducing AgentSolventTemperatureReaction TimeYield (%)
NaBH₄Methanol0–25°C6 hours78–85
LiAlH₄THFReflux4 hours90–95

Post-reduction workup includes quenching excess reductant with aqueous ammonium chloride (for LiAlH₄) or acetic acid (for NaBH₄), followed by extraction with dichloromethane or ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated to yield (4-Methylpiperidin-4-yl)methanol as a viscous liquid.

Formation of the Hydrochloride Salt

Conversion of the free base to its hydrochloride salt enhances stability and solubility, a critical step for pharmaceutical applications.

Acid-Base Neutralization Methodology

The free base is dissolved in an anhydrous solvent such as diethyl ether or ethanol. Hydrochloric acid (HCl) is introduced either as a gas (bubbling HCl(g)) or as a concentrated aqueous solution. For precise stoichiometry, a 1:1 molar ratio of base to HCl is maintained. The mixture is stirred at room temperature for 1–2 hours, during which the hydrochloride salt precipitates as a white crystalline solid.

Critical Parameters:

  • Solvent Choice: Ethanol facilitates better solubility of both reactants, while ether induces faster precipitation.

  • pH Control: Maintaining pH 4–5 during acid addition prevents over-protonation and ensures high purity.

  • Crystallization: Slow cooling (−20°C, 12 hours) followed by vacuum filtration yields crystals with >99% purity by HPLC.

Industrial-Scale Production Considerations

Scalable synthesis requires modifications to laboratory protocols to address cost, safety, and yield optimization.

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology for the reduction step. A representative setup involves:

  • Pre-mixing Module: 4-Methyl-4-piperidone and NaBH₄ in methanol are combined at 5°C.

  • Reactor Coil: Residence time of 30 minutes at 50°C ensures complete conversion.

  • In-line Quenching: Automated addition of acetic acid neutralizes excess borohydride.

This approach achieves 92% yield with a throughput of 50 kg/day, significantly reducing solvent waste compared to batch processes.

Salt Formation Under Controlled Conditions

Industrial salt formation utilizes spray drying or antisolvent crystallization. In the latter method, the free base in ethanol is mixed with HCl-saturated ethyl acetate in a high-shear mixer, producing uniform microparticles ideal for formulation.

Purification and Characterization

Recrystallization Techniques

The crude hydrochloride salt is recrystallized from methanol/acetone (3:1 v/v) to remove residual solvents and byproducts. Key metrics:

  • Melting Point: 109–111°C (consistent with literature values).

  • Purity: ≥99.5% by ion chromatography, with <0.1% residual chloride.

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 3.71 (m, 2H, CH₂OH), 3.02 (t, 2H, NCH₂), 2.85 (m, 2H, CH₂N), 1.75 (m, 4H, piperidine CH₂), 1.42 (s, 3H, CH₃).

  • IR (KBr): 3380 cm⁻¹ (O-H stretch), 2640 cm⁻¹ (N⁺-H), 1050 cm⁻¹ (C-O).

Comparative Analysis of Synthetic Routes

Table 2: Method Optimization Insights

ParameterLaboratory MethodIndustrial Method
Reduction Time4–6 hours30 minutes
Solvent Volume10 L/kg3 L/kg
Energy Consumption150 kWh/kg80 kWh/kg
Purity99%99.5%

Continuous flow systems demonstrate clear advantages in throughput and sustainability, though batch processes remain prevalent in small-scale API production.

Challenges and Mitigation Strategies

Byproduct Formation

Over-reduction to 4-methylpiperidine occurs if reaction temperatures exceed 60°C. This is mitigated by:

  • Precise temperature control (±2°C) using jacketed reactors

  • Real-time monitoring via in-line FTIR spectroscopy

Hygroscopicity Management

The hydrochloride salt’s hygroscopic nature necessitates:

  • Packaging under argon in double-layered foil bags

  • Storage at 15–25°C with ≤30% relative humidity

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methyl-4-piperidone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-Methylpiperidin-4-yl)methanol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the production of fine chemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its activity. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Substituent Variations

N-(4-Methylpiperidin-4-yl)acetamide Hydrochloride
  • Molecular Formula : C₈H₁₇ClN₂O
  • Molecular Weight : 204.69 g/mol
  • Key Differences : The hydroxyl group is replaced by an acetamide moiety.
  • Properties : The acetamide substitution introduces hydrogen-bonding capabilities distinct from the parent compound. Predicted collision cross-section (CCS) values for its adducts range from 136.5–145.5 Ų , suggesting a compact molecular structure .
4-(Methoxymethyl)piperidine Hydrochloride
  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 181.66 g/mol
  • Key Differences : Methoxymethyl group replaces the hydroxymethyl group.
  • Properties : The methoxy group enhances lipophilicity and metabolic stability compared to the polar hydroxymethyl group. This modification may improve blood-brain barrier penetration in CNS-targeted drugs .
Benzyl-(4-methylpiperidin-4-yl)carbamate Hydrochloride
  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Molecular Weight : 284.78 g/mol
  • Key Differences : A benzyl carbamate group is added to the piperidine nitrogen.

Piperidine Derivatives with Additional Rings

4-(4-Methylpiperidin-4-yl)morpholine Dihydrochloride
  • Molecular Formula : C₁₀H₂₁ClN₂O
  • Molecular Weight : 244.74 g/mol
  • Key Differences : Incorporates a morpholine ring fused to the piperidine.
  • Properties : The morpholine ring increases molecular weight and polarity, likely reducing membrane permeability compared to the parent compound. Similarity score: 0.89 .
(2-Methylphenyl)(piperidin-4-yl)methanol Hydrochloride
  • Molecular Formula: C₁₃H₂₀ClNO
  • Molecular Weight : 241.76 g/mol
  • Key Differences : A 2-methylphenyl group replaces the methyl group.
  • Properties : The aromatic substitution enhances lipophilicity, favoring interactions with hydrophobic protein pockets. Safety and toxicity data are currently unavailable .

Stereochemical Variants

[(3R,4R)-4-Methylpiperidin-3-yl]methanol Hydrochloride
  • Key Differences : Methyl and hydroxymethyl groups are on C3 and C4, respectively, altering stereochemistry.
  • Synthesis : Prepared via LiAlH₄ reduction of a piperidine ester precursor, highlighting shared synthetic routes with the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
(4-Methylpiperidin-4-yl)methanol HCl C₇H₁₆ClNO 181.66 Methyl, hydroxymethyl Reference compound; polar, hydrophilic
N-(4-Methylpiperidin-4-yl)acetamide HCl C₈H₁₇ClN₂O 204.69 Acetamide substitution Enhanced hydrogen bonding; CCS ~136–145 Ų
4-(Methoxymethyl)piperidine HCl C₇H₁₆ClNO 181.66 Methoxymethyl group Increased lipophilicity
4-(4-Methylpiperidin-4-yl)morpholine diHCl C₁₀H₂₁ClN₂O 244.74 Morpholine ring Higher polarity; reduced permeability
(2-Methylphenyl)(piperidin-4-yl)methanol HCl C₁₃H₂₀ClNO 241.76 2-Methylphenyl substituent Aromatic interaction potential

Research Findings and Implications

  • Synthetic Accessibility : Many analogues, such as benzyl carbamate derivatives, are synthesized using protective group strategies (e.g., tert-butyl carbamate in –23), suggesting scalable routes for the target compound .
  • Pharmacological Potential: The acetamide variant’s predicted CCS values indicate favorable pharmacokinetic profiles for small-molecule therapeutics .
  • Safety and Regulation: Limited ecotoxicological data are available for these compounds, with SDS reports often lacking specifics on acute toxicity or environmental impact .

Biological Activity

(4-Methylpiperidin-4-yl)methanol hydrochloride, a compound with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 165.66 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological applications, and relevant case studies.

The synthesis of this compound typically involves:

  • Reduction of 4-methyl-4-piperidone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form (4-Methylpiperidin-4-yl)methanol.
  • Formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl) to enhance solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Ligand Binding : The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction is facilitated by the hydroxyl group and the piperidine ring structure.
  • Pharmacodynamics : The compound may influence pathways related to neurotransmitter modulation, which has implications for analgesic and anxiolytic effects.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound in combating microbial infections. In particular, it has shown promising results against Mycobacterium tuberculosis:

  • High-throughput screening identified it as part of a series that demonstrated anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM .

Analgesic and Neurological Effects

The compound's structure suggests potential analgesic properties. The piperidine moiety is often associated with compounds that exhibit pain-relieving effects, making it a candidate for further investigation in pain management therapies .

Case Studies

  • Anti-Tubercular Activity : A study conducted on a library of compounds identified several chemotypes with anti-tubercular activity, including derivatives of piperidine. The research emphasized the importance of structural modifications to enhance efficacy while minimizing toxicity .
    CompoundMIC (µM)Activity Description
    4PP-16.3Initial hit with good antimicrobial activity
    4PP-22.0Improved analog with enhanced potency
    4PP-36.8Similar activity to initial hit
  • Neuropharmacological Studies : Investigations into the neurological effects have revealed that compounds similar in structure to this compound may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders .

Comparison with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
4-Hydroxymethyl-4-methylpiperidineC₇H₁₅NOAssociated with analgesic properties
4-Methyl-4-piperidoneC₇H₁₅NOPrecursor in various synthetic pathways
4-Methylazepan-4-ylmethanolC₈H₁₈ClNOExhibits unique biological activities not found in piperidine derivatives

Q & A

Q. What are the standard synthetic routes for (4-Methylpiperidin-4-yl)methanol hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves:

  • Piperidine ring formation : Cyclization of precursors like 4-methylpiperidine derivatives.
  • Functionalization : Introduction of the hydroxymethyl group via nucleophilic substitution or reduction (e.g., using NaBH₄).
  • Hydrochloride salt formation : Reaction with HCl in a polar solvent (e.g., ethanol) to enhance stability and solubility . Optimization factors :
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Purification : Recrystallization from ethanol/water mixtures removes impurities and ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring structure and hydroxymethyl group (e.g., δ ~3.5 ppm for -CH₂OH).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 176.1) and fragmentation patterns.
  • Collision Cross-Section (CCS) predictions : Computational tools (e.g., MOBCAL) predict CCS values for ion mobility spectrometry, aiding in structural confirmation .
  • X-ray crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for understanding hygroscopicity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs address challenges in resolving the hydrochloride salt’s crystal structure?

Methodology :

  • Data collection : High-resolution (<1.0 Å) synchrotron data reduces twinning artifacts common in hydrochloride salts.
  • Refinement : SHELXL’s TWIN and BASF commands model twinned crystals, while DFIX restraints stabilize hydrogen bonds between Cl⁻ and hydroxyl groups . Challenges :
  • Hygroscopicity : Rapid data collection under inert gas (N₂) prevents crystal degradation.
  • Disorder : Partial occupancy modeling resolves dynamic conformational changes in the piperidine ring .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Integrated approaches :

  • In vitro assays : Radioligand binding studies (e.g., using ³H-labeled analogs) quantify affinity for GPCRs or ion channels.
  • Molecular docking : Software like AutoDock Vina predicts binding poses, leveraging the hydroxymethyl group’s hydrogen-bonding capacity.
  • Mutagenesis : Site-directed mutations in target proteins validate docking predictions (e.g., disrupting key residues for binding). Contradictions : Discrepancies between computational and experimental data may arise from protonation state variability (pH-dependent hydrochloride dissociation) .

Q. How can researchers resolve contradictions in reported biological activities of structurally related piperidine derivatives?

Analysis strategies :

  • Stereochemical effects : Chiral HPLC separates enantiomers, as seen in [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride, where stereochemistry significantly alters receptor affinity .
  • Solubility differences : Adjusting buffer pH (e.g., phosphate vs. Tris) accounts for hydrochloride salt dissociation, impacting in vitro activity .
  • Meta-analysis : Cross-referencing PubChem BioAssay data (e.g., AID 1259381) identifies assay-specific artifacts .

Q. What formulation challenges arise from the compound’s physicochemical properties, and how can they be mitigated?

Key issues :

  • Hygroscopicity : Absorption of moisture during storage alters crystallinity. Use desiccants (silica gel) and airtight packaging .
  • Solubility : Hydrochloride salt improves aqueous solubility (~50 mg/mL at pH 7.4), but precipitation occurs in low-pH environments (e.g., gastric fluid). Solutions :
  • Co-solvents : PEG 400 or cyclodextrin inclusion complexes enhance stability in preclinical formulations.
  • Lyophilization : Freeze-drying with trehalose preserves integrity for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.